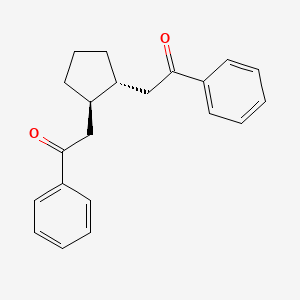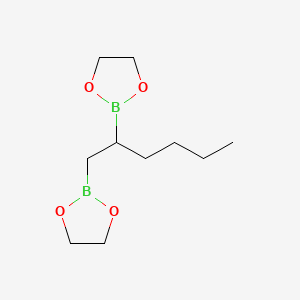
2,2'-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) is an organoboron compound that features two 1,3,2-dioxaborolane rings connected by a hexane-1,2-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) typically involves the reaction of hexane-1,2-diol with boronic acid derivatives under controlled conditions. One common method includes the use of a boronic acid esterification reaction, where hexane-1,2-diol is reacted with boronic acid in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The dioxaborolane rings can participate in substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dioxaborolane rings under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) exerts its effects involves the interaction of its boron centers with various molecular targets. The boron atoms can form reversible covalent bonds with nucleophiles, allowing the compound to participate in a range of chemical reactions. This reactivity is exploited in organic synthesis and materials science to create new compounds and materials with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxaborolane: A simpler analog with a single dioxaborolane ring.
2,2’-(1,4-Phenylene)bis(1,3,2-dioxaborolane): Features a phenylene linker instead of a hexane-1,2-diyl linker.
2,2’-(Hexane-1,6-diyl)bis(1,3,2-dioxaborolane): Similar structure but with a different position of the hexane linker.
Uniqueness
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) is unique due to its specific hexane-1,2-diyl linker, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise control over molecular geometry and reactivity.
Eigenschaften
CAS-Nummer |
189563-63-1 |
|---|---|
Molekularformel |
C10H20B2O4 |
Molekulargewicht |
225.9 g/mol |
IUPAC-Name |
2-[1-(1,3,2-dioxaborolan-2-yl)hexan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H20B2O4/c1-2-3-4-10(12-15-7-8-16-12)9-11-13-5-6-14-11/h10H,2-9H2,1H3 |
InChI-Schlüssel |
HZZMZHDFCSDZJE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)CC(B2OCCO2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
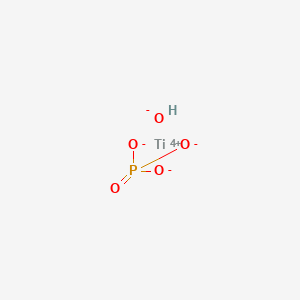
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
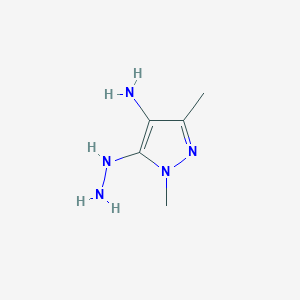

![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
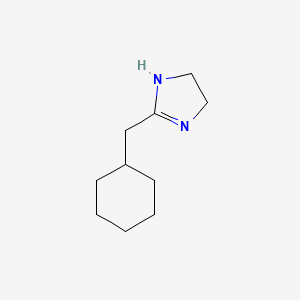
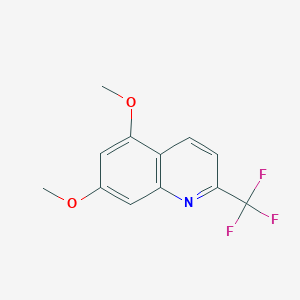
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
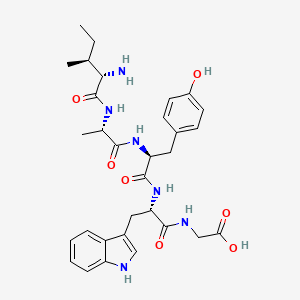
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)
![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
